molecular formula C20H21F3N2O B5476539 3-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine

3-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine

Cat. No.: B5476539
M. Wt: 362.4 g/mol
InChI Key: SXHCHXZTPOJQHS-UHFFFAOYSA-N
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Description

“3-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine” is a complex organic compound. It contains a trifluoromethyl group (CF3), a phenyl group (C6H5), and a pyridine ring (C5H5N) as key structural motifs . The trifluoromethyl group is a common motif in many active agrochemical and pharmaceutical ingredients due to its unique physicochemical properties .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as the compound , generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethylpyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves several key structural motifs. These include a trifluoromethyl group (CF3), a phenyl group (C6H5), and a pyridine ring (C5H5N) .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex and varied, depending on the specific conditions and reactants involved .

Future Directions

The future directions for “3-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine” and similar compounds are promising. The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

pyridin-3-yl-[3-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O/c21-20(22,23)18-7-1-4-15(12-18)8-9-16-5-3-11-25(14-16)19(26)17-6-2-10-24-13-17/h1-2,4,6-7,10,12-13,16H,3,5,8-9,11,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHCHXZTPOJQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=CC=C2)CCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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